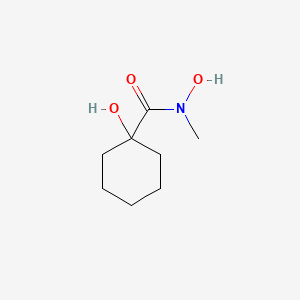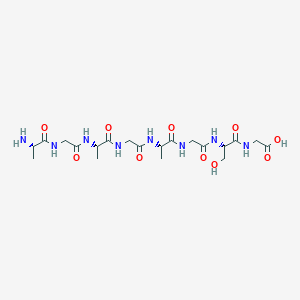
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is a synthetic peptide composed of multiple amino acids, including alanine, glycine, and serine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. One common method is the use of diphenylphosphoryl azide (DPPA) as a coupling reagent. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) with triethylamine as a base. The reaction conditions include a reaction time of two days at room temperature, employing 1.3 equivalent moles of DPPA and 2.6 equivalent moles of triethylamine .
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that can efficiently couple amino acids in a controlled manner. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Amino acid substitution can be achieved using various protecting group strategies and coupling reagents like DPPA.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and polymerization reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of novel biomaterials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanylglycine: A simpler dipeptide with similar amino acid composition.
L-Alanylglycyl-L-alanylglycine: A tripeptide with a shorter chain length.
L-Alanylglycyl-L-alanylglycyl-L-alanylglycine: A tetrapeptide with a similar structure but lacking the serine residue.
Uniqueness
L-Alanylglycyl-L-alanylglycyl-L-alanylglycyl-L-serylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties.
Propiedades
Número CAS |
74084-59-6 |
|---|---|
Fórmula molecular |
C20H34N8O10 |
Peso molecular |
546.5 g/mol |
Nombre IUPAC |
2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetic acid |
InChI |
InChI=1S/C20H34N8O10/c1-9(21)17(35)22-4-13(30)26-10(2)18(36)23-5-14(31)27-11(3)19(37)24-6-15(32)28-12(8-29)20(38)25-7-16(33)34/h9-12,29H,4-8,21H2,1-3H3,(H,22,35)(H,23,36)(H,24,37)(H,25,38)(H,26,30)(H,27,31)(H,28,32)(H,33,34)/t9-,10-,11-,12-/m0/s1 |
Clave InChI |
TWXUZNPLLHTWQK-BJDJZHNGSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)O)N |
SMILES canónico |
CC(C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
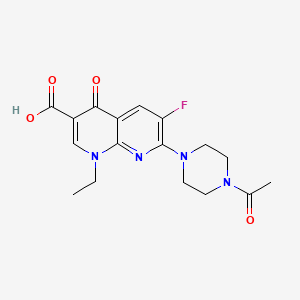
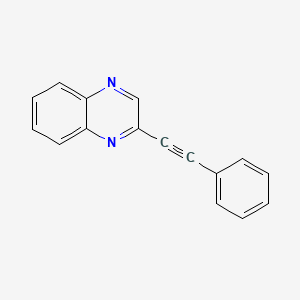
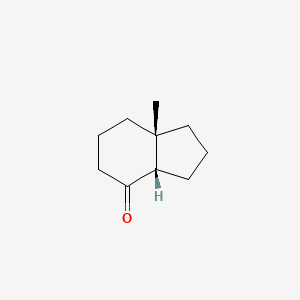



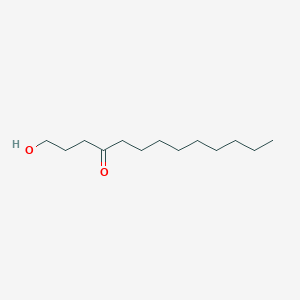
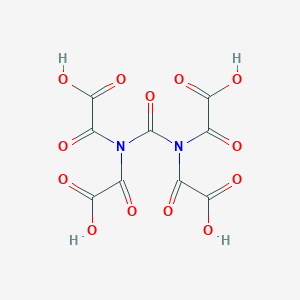
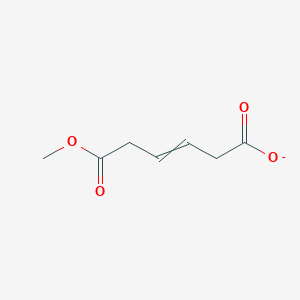

![3-(4-Hydroxyphenyl)-5-[(2-methylpropoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14441637.png)
